Cas no 2172020-81-2 (2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine)

2,3-Dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine is a substituted piperidine derivative featuring a tertiary alkyne moiety. This compound exhibits structural versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. The presence of both dimethyl and methylbutynyl substituents enhances its potential as an intermediate for the development of bioactive molecules, particularly in the design of nitrogen-containing heterocycles. Its rigid alkyne group allows for further functionalization via click chemistry or cross-coupling reactions, while the piperidine core offers opportunities for modifications targeting receptor interactions. The compound’s stability and reactivity profile make it suitable for exploratory studies in medicinal chemistry and material science applications.
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine structure
2172020-81-2 structure
Product name:2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
CAS No:2172020-81-2
MF:C12H21N
MW:179.30184340477
CID:6360984
PubChem ID:165573820

2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
    • EN300-1614973
    • 2172020-81-2
    • Inchi: 1S/C12H21N/c1-6-12(4,5)13-9-7-8-10(2)11(13)3/h1,10-11H,7-9H2,2-5H3
    • InChI Key: FQKBIOUFGSUGGS-UHFFFAOYSA-N
    • SMILES: N1(C(C#C)(C)C)CCCC(C)C1C

Computed Properties

  • Exact Mass: 179.167399674g/mol
  • Monoisotopic Mass: 179.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 3.2Ų

2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1614973-1.0g
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
1g
$728.0 2023-06-04
Enamine
EN300-1614973-2.5g
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
2.5g
$1428.0 2023-06-04
Enamine
EN300-1614973-50mg
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
50mg
$528.0 2023-09-23
Enamine
EN300-1614973-5000mg
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
5000mg
$1821.0 2023-09-23
Enamine
EN300-1614973-100mg
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
100mg
$553.0 2023-09-23
Enamine
EN300-1614973-0.25g
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
0.25g
$670.0 2023-06-04
Enamine
EN300-1614973-0.5g
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
0.5g
$699.0 2023-06-04
Enamine
EN300-1614973-5.0g
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
5g
$2110.0 2023-06-04
Enamine
EN300-1614973-0.05g
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
0.05g
$612.0 2023-06-04
Enamine
EN300-1614973-250mg
2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine
2172020-81-2
250mg
$579.0 2023-09-23

Additional information on 2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine

Introduction to 2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine (CAS No. 2172020-81-2)

2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 2172020-81-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, a structural motif widely recognized for its presence in numerous bioactive molecules. The unique combination of alkyl and alkyne substituents in its molecular framework makes it a promising candidate for further exploration in drug discovery and development.

The structural formula of 2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine features a six-membered piperidine ring substituted at the 2 and 3 positions with methyl groups, and at the 1 position with a (2-methylbut-3-yn-2-yl) side chain. This side chain incorporates a terminal alkyne functionality, which can serve as a versatile handle for chemical modifications and bioconjugation strategies. Such structural features are often exploited to enhance pharmacokinetic properties, improve binding affinity to biological targets, or facilitate targeted drug delivery systems.

In recent years, there has been a surge in research focused on developing novel piperidine derivatives due to their demonstrated efficacy in modulating various biological pathways. The presence of both methyl groups and an alkyne moiety in CAS No. 2172020-81-2 suggests potential interactions with enzymes and receptors that are sensitive to such structural motifs. For instance, piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, where they often contribute to improved blood-brain barrier penetration and reduced metabolic degradation.

One of the most compelling aspects of 2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine is its potential as a scaffold for developing small-molecule inhibitors or agonists. The alkyne group provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at specific positions within the molecule. This flexibility is particularly valuable in medicinal chemistry, where iterative optimization is often required to achieve desired pharmacological profiles.

Recent studies have highlighted the importance of incorporating alkynyl groups into drug candidates due to their ability to enhance molecular recognition and binding affinity. For example, alkynes have been used to construct peptidomimetics that mimic biologically active peptides while avoiding issues related to proteolytic degradation. Similarly, CAS No. 2172020-81-2 could serve as a precursor for designing novel ligands that interact with protein targets involved in metabolic disorders or inflammatory diseases.

The methyl substituents at the 2 and 3 positions of the piperidine ring are another key feature that may influence the compound's pharmacological properties. Methyl groups are commonly found in bioactive molecules and can play a crucial role in determining molecular shape, lipophilicity, and metabolic stability. By tuning the electronic and steric environment through these substituents, researchers can fine-tune the interaction between 2,3-dimethyl-1-(2-methylbut-3-yn-2-yl)piperidine and its biological targets.

In the context of drug discovery, the synthesis of complex heterocyclic compounds like CAS No. 2172020-81-2 requires sophisticated synthetic methodologies. Advances in organic chemistry have enabled the efficient construction of such molecules using transition-metal-catalyzed reactions, including Sonogashira coupling for alkyne formation and Buchwald-Hartwig amination for nitrogen-containing heterocycles. These techniques have significantly streamlined the process of generating novel piperidine derivatives for medicinal chemistry applications.

The potential applications of CAS No. 2172020-81-2 extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for exploring novel therapeutic modalities such as protein-protein interaction inhibitors or targeted drug delivery systems. For instance, the alkyne group can be functionalized to link this compound with biomolecules like antibodies or nanoparticles, creating conjugates that exhibit enhanced specificity or prolonged circulation times in vivo.

As interest in precision medicine grows, there is increasing demand for molecular tools that allow researchers to dissect complex biological pathways with high specificity. Piperidine derivatives like CAS No. 2172020-81-2 offer a rich structural framework that can be tailored to interact with specific targets within these pathways. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify analogs of this compound with improved pharmacological properties.

The future direction of research involving CAS No. 2172020-81-2 may also include exploring its potential as an intermediate in synthetic chemistry or as a building block for larger peptidomimetic libraries. The ability to modify both the piperidine core and the alkyne side chain provides ample opportunities for generating structurally diverse compounds with tailored biological activities. Such efforts could lead to breakthroughs in treating diseases that are currently challenging to address with existing therapies.

In conclusion,CAS No. 2172020 -81 - 2, corresponding to (strong) 2 ,3 -dimethyl -1 -( strong ) ( strong ) -methylbut - strong ) -strong ) strong ) -strong ) piperidine, represents an intriguing molecule with significant potential in pharmaceutical research . Its unique structural features , combined with recent advances in synthetic methodologies , position it as a valuable scaffold for developing novel therapeutic agents . Further exploration of its chemical space promises to yield new insights into disease mechanisms and innovative treatment strategies .

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd